Home > Products > Screening Compounds P8462 > [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride
[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride - 1211502-62-3

[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride

Catalog Number: EVT-1662759
CAS Number: 1211502-62-3
Molecular Formula: C8H9BrClNO2
Molecular Weight: 266.52 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride is a chemical compound that frequently serves as a key intermediate in the synthesis of various biologically active compounds. It is classified as an aromatic amine hydrochloride, characterized by the presence of a 1,3-benzodioxole ring system, a bromine substituent, and an aminomethyl group. [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride has been utilized in scientific research for the development of pharmaceuticals, specifically agonists for adenosine receptors [] and potential agonists for M1 muscarinic receptors []. Its significance lies in its versatility as a building block, allowing for the creation of diverse chemical structures with potential therapeutic applications.

Synthesis Analysis

The synthesis of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride can be achieved through various routes. One common method involves the reduction of (6-bromo-1,3-benzodioxol-5-yl)acetonitrile followed by the formation of the hydrochloride salt. This reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation [].

Chemical Reactions Analysis
  • Condensation reactions: The amine group can react with aldehydes or ketones to form imines, which can be further reduced to secondary amines. This reaction is commonly employed in the synthesis of complex molecules, as seen in the preparation of an A3 adenosine receptor agonist [].
Applications
  • Pharmaceutical research: It has been utilized in the development of A3 adenosine receptor agonists for the treatment of cardiac ischemia [] and potential M1 muscarinic receptor agonists for the treatment of Alzheimer's disease [].

SSR240612

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. Its full chemical name is (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride. SSR240612 exhibits high selectivity for B1 receptors over B2 receptors, with a 500- to 1000-fold difference. It effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor and antagonizes des-Arg9-BK-induced contractions in various tissues. [] SSR240612 also demonstrates in vivo antagonistic properties, inhibiting des-Arg9-BK-induced paw edema in mice and reducing capsaicin-induced ear edema. [] It has shown efficacy in reducing tissue damage and neutrophil accumulation in rat intestine following splanchnic artery occlusion/reperfusion. [] Furthermore, SSR240612 inhibits thermal hyperalgesia induced by UV irradiation and the late phase of nociceptive response to formalin in rats. [] Finally, it has been shown to prevent neuropathic thermal pain induced by sciatic nerve constriction in rats. []

Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. This common feature suggests potential similarities in their binding interactions with certain targets. [] ()

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is a selective antagonist of the estrogen receptor-β (ER-β). [] When administered to the rostral anterior cingulate cortex (rACC) of rats, PHTPP effectively blocks pain-related aversion, suggesting a role for ER-β in mediating this response. []

Relevance: While not directly sharing structural features with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, PHTPP is mentioned in a study investigating the role of estrogen receptors in pain-related aversion. [] This study also examines the effects of G15 (discussed below), which does share a structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, highlighting the broader context of estrogen receptor modulation in relation to the target compound. ()

(3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinolone (G15)

Compound Description: G15 is a selective antagonist of the G protein-coupled estrogen receptor 1 (GPER1). [, ] Similar to PHTPP, administration of G15 to the rACC blocks pain-related aversion in rats, implicating GPER1 in this process. [] In mesenteric microvessels of female rats, G15 induces vasodilation and a decrease in intracellular free Ca2+ concentration ([Ca2+]i), albeit to a lesser extent than E2, PPT, and DPN. []

Relevance: G15 shares the 6-bromo-1,3-benzodioxol-5-yl structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. This shared feature suggests potential similarities in their binding to specific targets, particularly considering the involvement of both compounds in studies related to estrogen receptors and their effects on pain-related behavior and vascular responses. [, ] (, )

2,3-bis(4-hydroxyphenyl)-propionitrile (DPN)

Compound Description: DPN is a selective agonist for the estrogen receptor-β (ER-β). [] Administering DPN to the rACC of rats induces conditioned place avoidance, suggesting a role for ER-β in the development of aversion associated with pain. [] In mesenteric microvessels of female rats, DPN causes vasodilation and a decrease in [Ca2+]i. [] These effects are less potent than those of E2 and PPT but stronger than those of G1, indicating a preference for ER-β over ER-α and GPER1. []

Relevance: While not directly sharing structural features with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, DPN is investigated in the same study examining G15, a compound that does share a structural motif with the target compound. [] This connection highlights the broader context of estrogen receptor modulation and its potential relevance to [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. ()

(±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is a selective agonist for GPER1. [, ] Administering G1 to the rACC of rats induces conditioned place avoidance, similar to the effects observed with DPN. [] This finding suggests a role for GPER1 in mediating pain-related aversion. In mesenteric microvessels, G1 causes vasodilation and a decrease in [Ca2+]i, but these effects are less potent than those of E2, PPT, and DPN. []

Relevance: G1 shares the 6-bromo-1,3-benzodioxol-5-yl structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, suggesting potential similarities in their binding to specific targets, especially in the context of estrogen receptors and their influence on pain-related behavior and vascular function. [, ] (, )

Relevance: DMP-777 shares the 1,3-benzodioxol-5-yl structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. This common feature could suggest potential similarities in their interaction with biological targets, although DMP-777 is primarily known for its effects on parietal cells. [] ()

(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine (Impurity-1) and [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (Impurity-2)

Compound Description: Impurity-1 and Impurity-2 are degradation products of paroxetine hydrochloride hemihydrate, a selective serotonin reuptake inhibitor. [] They were identified and characterized using 2D-NMR and MS analysis of stressed samples. []

Relevance: Impurity-1, (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine, is structurally similar to [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. Both compounds contain the 1,3-benzodioxol ring system, although Impurity-1 has a chlorine substituent at the 6-position instead of a bromine substituent. The presence of these impurities suggests potential degradation pathways involving modifications of the 1,3-benzodioxol moiety in both compounds. [] ()

5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole

Compound Description: This compound is a furan-containing pyrazoline derivative synthesized using microwave irradiation. []

Relevance: This compound shares the 6-bromo-1,3-benzodioxol-5-yl structural motif with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, demonstrating how this core structure can be incorporated into different heterocyclic systems, in this case, a pyrazoline ring. [] ()

4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole-3-carbonitrile

Compound Description: This compound is mentioned as a component in a control agent for plant soft rot. [, ] It is specifically noted for its regulatory activity against fungi on the soil surface, contributing to the overall efficacy of the control agent in preventing plant diseases. [, ]

Relevance: Although not identical, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole-3-carbonitrile shares the core 1,3-benzodioxol structure with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. The presence of fluorine atoms in the 2,2-position and a pyrrole-3-carbonitrile substituent at the 4-position distinguishes this compound from the target compound, highlighting variations within the benzodioxole chemical class. [, ] (, )

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective and high-affinity antagonist for the orexin-1 receptor (OX1R). [] It exhibits brain penetrance and occupies OX1Rs in the rat brain at lower doses compared to standard OX1R antagonists. [] Compound 56 does not alter spontaneous sleep in rats or wild-type mice but promotes REM sleep in orexin-2 receptor knockout mice, demonstrating specific OX1R blockade. []

Relevance: While Compound 56 does not share structural similarities with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, it is relevant because it demonstrates the pharmacological potential of targeting specific receptor subtypes for therapeutic benefit. Compound 56's ability to attenuate stress-induced hyperarousal without causing hypnotic effects highlights the potential for developing targeted therapies for psychiatric disorders associated with hyperarousal states. [] This concept of targeted receptor modulation could be relevant in exploring the therapeutic potential of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride. ()

Properties

CAS Number

1211502-62-3

Product Name

[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanamine;hydrochloride

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-2-8-7(11-4-12-8)1-5(6)3-10;/h1-2H,3-4,10H2;1H

InChI Key

NBWCLEWCRCIJGN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Br.Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.